molecular formula C10H9NO2S2 B444900 Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate CAS No. 444907-56-6

Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate

Cat. No.: B444900
CAS No.: 444907-56-6
M. Wt: 239.3g/mol
InChI Key: YTPWWVXUJXQDMK-UHFFFAOYSA-N
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Description

Methyl 5’-amino-2,3’-bithiophene-4’-carboxylate is an organic compound with the molecular formula C10H9NO2S2. It is a derivative of bithiophene, a compound consisting of two thiophene rings.

Scientific Research Applications

Methyl 5’-amino-2,3’-bithiophene-4’-carboxylate has several applications in scientific research:

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5’-amino-2,3’-bithiophene-4’-carboxylate typically involves the following steps:

    Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of two thiophene units. This is often achieved using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

    Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction. The nitration of the bithiophene core introduces a nitro group, which is then reduced to an amino group using a reducing agent such as tin(II) chloride.

    Esterification: The carboxylate group is introduced through esterification.

Industrial Production Methods: Industrial production methods for Methyl 5’-amino-2,3’-bithiophene-4’-carboxylate would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Methyl 5’-amino-2,3’-bithiophene-4’-carboxylate involves its interaction with various molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The exact pathways and targets would depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

  • Methyl 2-amino-4-(4-bromophenyl)-5-ethylthiophene-3-carboxylate
  • Methyl 5’-amino-2,3’-bithiophene-4’-carboxylate

Comparison: Methyl 5’-amino-2,3’-bithiophene-4’-carboxylate is unique due to its specific substitution pattern on the bithiophene core. This gives it distinct electronic properties compared to other similar compounds. For example, the presence of the amino group can significantly alter its reactivity and interaction with other molecules .

Properties

IUPAC Name

methyl 2-amino-4-thiophen-2-ylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S2/c1-13-10(12)8-6(5-15-9(8)11)7-3-2-4-14-7/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPWWVXUJXQDMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356754
Record name methyl 5'-amino-2,3'-bithiophene-4'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444907-56-6
Record name methyl 5'-amino-2,3'-bithiophene-4'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-4-(thiophen-2-yl)thiophene-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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